2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H15BF2O2 and its molecular weight is 240.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Material Applications
Synthesis of Novel Derivatives for LCD Technology
A study by Das et al. (2015) demonstrated the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives have potential applications in Liquid Crystal Display (LCD) technology and are being investigated for therapeutic use in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Development in Polymer Synthesis
Yokozawa et al. (2011) explored the polymerization of a related compound to produce poly(3-hexylthiophene) with high regioregularity, which is significant for developing advanced polymeric materials (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Biochemical and Medicinal Research
Investigation of Inhibitory Activity against Serine Proteases
Spencer et al. (2002) synthesized derivatives of 2-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and measured their inhibitory activity against serine proteases, such as thrombin. This research contributes to understanding the biochemical properties of these compounds (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Synthesis for Lipogenic Inhibitors
Another study by Das et al. (2011) synthesized a series of similar derivatives and identified some, like BF102, as potential lipogenesis inhibitors, suggesting their use in lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).
Chemical Synthesis and Reactions
Preparative Synthesis via Continuous Flow
Fandrick et al. (2012) described a scalable process for preparing a related compound, highlighting the importance of this compound in organic synthesis and its industrial scalability (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).
Reactions with Acetonitrile to Form Oxazolines
Kuznetsov et al. (2001) investigated the reaction of similar dioxaborolanes with acetonitrile, leading to the formation of 2-oxazolines, a finding that enriches the understanding of the reactivity of these compounds (Kuznetsov, Brusilovskii, & Mazepa, 2001).
Mechanism of Action
Target of Action
Boronic acids and their esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds . The 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides the boron atom for the coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key step in many synthetic pathways . The resulting carbon-carbon bonds can lead to a wide variety of downstream effects, depending on the specific context of the reaction .
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction environment . The compound is generally used under mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes such as cyclooxygenase-2 (COX-2) and various kinases, modulating their activity through binding interactions . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex and influence the enzyme’s catalytic activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, thereby affecting cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the activity of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation . Additionally, this compound can impact the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and proliferation rates . These effects are mediated through the compound’s interactions with key signaling molecules and transcription factors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . For example, it can inhibit the activity of COX-2 by occupying its active site and preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can influence gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions underpin the compound’s ability to modulate cellular processes and biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, this compound has been observed to maintain its stability under various conditions, although it may undergo gradual degradation when exposed to light and oxygen . Long-term studies have shown that the compound’s effects on cellular function can persist for extended periods, with minimal loss of activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound in experimental settings to achieve desired outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may retain or alter its biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKAOYLQBVBZDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584472 | |
Record name | 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288101-48-4 | |
Record name | 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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